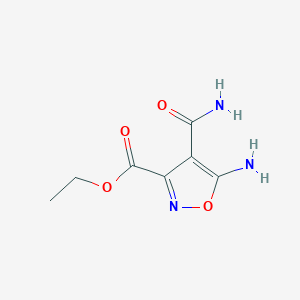

Ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate is a heterocyclic organic compound with the molecular formula C7H9N3O4 and a molecular weight of 199.164 g/mol . This compound is known for its unique structure, which includes an isoxazole ring, making it a valuable entity in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate typically involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions . This method yields ester-functionalized isoxazoles in quantitative amounts. The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound often employs eco-friendly synthetic strategies to minimize waste and reduce costs. Metal-free synthetic routes are preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and difficulty in separating the catalysts from the reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The isoxazole ring allows for substitution reactions, where different substituents can be introduced into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions are typically controlled to ensure the desired product is obtained with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups into the isoxazole ring, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate has numerous applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring plays a crucial role in its biological activity, allowing it to bind to various enzymes and receptors. This binding can modulate the activity of these targets, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate can be compared with other similar compounds, such as:

Indole Derivatives: These compounds also possess a heterocyclic ring and exhibit a wide range of biological activities.

Thiophene Derivatives: Known for their diverse applications in medicinal chemistry and material science.

Thiazole Derivatives: These compounds have significant biological activities and are used in various therapeutic applications.

The uniqueness of this compound lies in its isoxazole ring, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate (CAS 19950-15-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimalarial agent. This article explores its biological activity, synthesis, and pharmacological properties based on diverse research findings.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of cyanoacetamide with ethyl oximinochloroacetate in the presence of sodium ethoxide. This method has been documented in various studies, indicating the compound's structural relevance in the development of isoxazolopyrimidine-based inhibitors for malaria treatment .

Antimalarial Properties

The primary biological activity of this compound lies in its antimalarial properties. Research indicates that this compound exhibits inhibitory effects on Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the pyrimidine biosynthesis pathway of the malaria parasite. In vitro studies have shown promising results, with effective concentrations leading to significant reductions in parasitemia levels .

Table 1: In Vitro Efficacy Against P. falciparum

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 0.25 | Inhibition of DHODH |

| Control (standard drug) | 0.05 | Inhibition of DHODH |

Pharmacokinetics

Pharmacokinetic studies reveal important insights into the absorption and metabolism of this compound. When administered orally in mice, the compound demonstrated rapid metabolism and poor bioavailability, with maximum plasma concentrations (Cmax) recorded at low levels (0.014 μM) and area under the curve (AUC) values reflecting limited systemic exposure (0.0069 μM·h at a dose of 10 mg/kg) .

Table 2: Pharmacokinetic Data in Mice

| Parameter | Value |

|---|---|

| Cmax | 0.014 μM |

| AUC | 0.0069 μM·h |

| Dose | 10 mg/kg |

Case Studies

In vivo efficacy assessments using a severe combined immunodeficient (SCID) mouse model infected with P. falciparum demonstrated that this compound required higher doses to achieve significant reductions in parasitemia compared to established drugs. The effective dose for achieving a 90% reduction in parasitemia (ED90) was approximately 63 mg/kg, indicating that while the compound shows potential, it may require further optimization for improved efficacy and bioavailability .

Properties

CAS No. |

19950-15-3 |

|---|---|

Molecular Formula |

C7H9N3O4 |

Molecular Weight |

199.16 g/mol |

IUPAC Name |

ethyl 5-amino-4-carbamoyl-1,2-oxazole-3-carboxylate |

InChI |

InChI=1S/C7H9N3O4/c1-2-13-7(12)4-3(5(8)11)6(9)14-10-4/h2,9H2,1H3,(H2,8,11) |

InChI Key |

XOJYNQQKZKRVKX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1C(=O)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.